5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
The compound 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of new polyheterocyclic ring systems with potential biological activities. The presence of bromine and amine functional groups in the compound allows for a range of chemical transformations, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves systematic approaches such as condensation reactions, alkylation, and cyclization. For instance, the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions, has been used to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Additionally, the compound has been utilized to create new polyheterocyclic ring systems by reacting with arylidene malononitriles, ethyl acetoacetate, and through diazotization followed by coupling reactions .
Molecular Structure Analysis
The molecular structure of derivatives of the compound has been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of the synthesized compounds. Hirshfeld surface analysis has been used to determine intermolecular contacts, providing insights into the molecular packing and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine allows for the formation of various heterocyclic compounds. For example, diazotization of the precursor followed by coupling with ethyl cyanoacetate has led to the formation of pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives . The bromine atom in the compound facilitates further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives with different substituents and heterocyclic frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds derived from 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are characterized by IR and ^1H NMR spectral techniques. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates. The in vitro antibacterial properties of the newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have been evaluated, indicating the relevance of these compounds in medicinal chemistry .
Scientific Research Applications
Proline-Catalyzed Domino Reactions
The paper details a method for synthesizing a series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through proline-catalyzed domino reactions. This process leads to the formation of a six-membered ring in one operation (Gunasekaran, Prasanna, & Perumal, 2014).
Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
This research focuses on creating 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazole and pyrimidine rings. The study delves into the cyclocondensation of these derivatives to produce new compounds (Yakovenko et al., 2020).
Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines Synthesis
This study synthesizes various pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and explores their use in preparing tetraheterocyclic systems. The compounds' structures were determined through NMR and mass spectra analysis (El-Essawy, 2010).
Pyridin-Pyrazol Derivatives as Corrosion Inhibitors
This paper examines the use of pyridin-pyrazol derivatives as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their efficiency and the mechanisms behind their inhibitory action (Cissé et al., 2011).
Synthesis of Alkyl Amide Functionalized Pyrazolo[3,4-b]pyridine Derivatives
The research focuses on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were tested for anticancer activity against various cancer cell lines, showing promising bioactivity (Chavva et al., 2013).
Future Directions
The future directions in the research of this compound and its derivatives involve their potential use as TRK inhibitors . These inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .
properties
IUPAC Name |
5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPJNGVQYLWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408638 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
42951-65-5 | |
Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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